Cas no 1181484-81-0 (2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide)

2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
- 1181484-81-0
- EN300-26577360
- Z449743914
- (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
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- Inchi: 1S/C17H20N2O/c1-12-7-8-14(9-13(12)2)10-15(11-18)17(20)19-16-5-3-4-6-16/h7-10,16H,3-6H2,1-2H3,(H,19,20)/b15-10+
- InChI Key: OYHRPTSTHGFCFJ-XNTDXEJSSA-N
- SMILES: O=C(/C(/C#N)=C/C1=CC=C(C)C(C)=C1)NC1CCCC1
Computed Properties
- Exact Mass: 268.157563266g/mol
- Monoisotopic Mass: 268.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
- XLogP3: 4.1
2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577360-0.05g |
2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide |
1181484-81-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide Related Literature
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
Additional information on 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
Professional Introduction to Compound with CAS No 1181484-81-0 and Product Name: 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
Compound with the CAS number 1181484-81-0, specifically identified by the product name 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide, represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound consists of a cyano group, a cyclopentyl moiety, and an α,β-unsaturated amide functionality, all integrated with a 3-(3,4-dimethylphenyl)prop-2-enyl side chain. Such a configuration suggests a high degree of versatility, making it a promising candidate for further exploration in drug discovery and development.
The cyano group at the molecular core is known for its ability to participate in various chemical reactions, including nucleophilic additions and condensation reactions, which are pivotal in organic synthesis. This feature enhances the compound's utility as an intermediate in the synthesis of more complex molecules. Additionally, the presence of the N-cyclopentyl substituent contributes to the steric bulk of the molecule, which can influence its pharmacokinetic properties. The cyclopentyl ring is often incorporated into drug molecules to improve solubility and metabolic stability, thereby increasing bioavailability.
The 3-(3,4-dimethylphenyl)prop-2-enyl side chain introduces aromaticity and potential hydrophobic interactions into the molecule. This aromatic moiety is particularly interesting because it resembles structures found in many bioactive compounds. The dimethyl substitution on the phenyl ring further enhances hydrophobicity while also influencing electronic properties through hyperconjugation and resonance effects. These characteristics make the compound an attractive scaffold for designing molecules with specific binding affinities to biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been conducted on 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide to identify potential interactions with various protein targets. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. This finding aligns with ongoing research efforts aimed at developing novel therapeutics for chronic inflammatory diseases.
The pharmacological potential of this compound has also been explored through in vitro assays. Researchers have investigated its effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. Early data indicate that 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide may modulate these pathways by serving as a competitive inhibitor. Such modulatory effects could translate into therapeutic benefits for conditions like arthritis or other inflammatory disorders.
In addition to its anti-inflammatory potential, this compound has shown promise in preliminary antimicrobial studies. The unique structural features of 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. This dual functionality as both an anti-inflammatory agent and an antimicrobial compound makes it a multifaceted candidate for further development.
The synthesis of this compound involves multiple steps that highlight its complexity and the synthetic ingenuity required to produce it efficiently. Key steps include cyanation reactions to introduce the cyano group, cycloaddition reactions involving the formation of the cyclopentyl ring, and Friedel-Crafts alkylation for incorporating the dimethylphenyl moiety. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The use of modern synthetic techniques has improved the efficiency and scalability of producing 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide. Continuous flow chemistry has been particularly advantageous in this context, allowing for faster reaction times and reduced solvent consumption compared to traditional batch processing methods. These advancements not only enhance cost-effectiveness but also align with sustainable chemistry principles by minimizing environmental impact.
As research continues to uncover new applications for this compound, collaborations between academic institutions and pharmaceutical companies are likely to intensify. Such partnerships can accelerate the transition from laboratory-scale synthesis to industrial production while ensuring rigorous quality control measures are in place. The ultimate goal is to bring safe and effective therapeutic agents derived from compounds like 2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide to patients worldwide.
The future prospects for this compound are bright, given its unique structural features and demonstrated biological activity. Ongoing studies will focus on optimizing its pharmacokinetic properties through structural modifications while exploring new therapeutic indications. Additionally, advances in drug delivery systems may enhance the efficacy of formulations containing this active ingredient.
In conclusion,2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide represents a significant contribution to the field of medicinal chemistry. Its complex molecular architecture offers numerous opportunities for therapeutic intervention across multiple disease areas. With continued research and development efforts,CAS No 1181484-81-0 holds promise as a valuable component in next-generation pharmaceuticals.
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